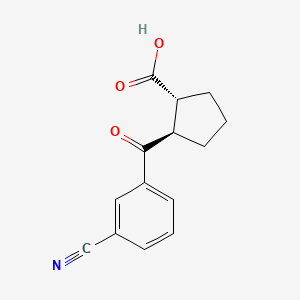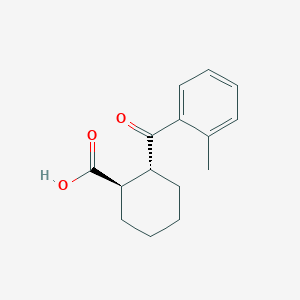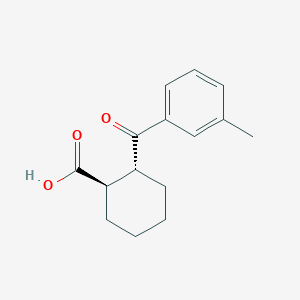![molecular formula C15H17NO5 B1323910 cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-65-5](/img/structure/B1323910.png)
cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid” is a chiral compound that contains a mixture of enantiomers . It has a molecular weight of 291.3 and is also known as NIFEPOC. This compound belongs to the class of cyclic β-amino acids.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide resulted in the corresponding 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
Research has delved into the molecular structure and conformation of compounds related to cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid. For instance, studies on similar compounds like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have provided insights into their crystal structures, highlighting the conformational preferences and interactions within these molecules, which can be crucial for understanding their chemical reactivity and potential applications in material science or drug design (Korp, Bernal, & Fuchs, 1983).
Photochemistry
Another area of research is the photochemistry of similar compounds, which explores how light influences their chemical reactions. This research can contribute to fields such as photopharmacology, where the activity of molecules can be controlled by light, and photochemical synthesis, which uses light to promote chemical reactions (Brown, 1964).
Antitumor Activity
Compounds with similar structural features have been synthesized and evaluated for their potential antitumor activity. For example, studies on nitrosoureas with latent activity against experimental solid tumors can provide a foundation for developing new anticancer agents. These compounds' ability to cure murine Lewis lung carcinoma highlights their potential as therapeutic agents (Johnston, McCaleb, Rose, & Montgomery, 1984).
Molecular Conformations and Biological Effects
The conformational studies of 4-aminomethyl-1-cyclohexanecarboxylic acids and their zwitterionic forms in aqueous solutions can provide insights into their biological interactions, such as their antifibrinolytic effects. Understanding the stable conformations of these compounds in solution can aid in designing more effective pharmaceutical agents (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Angiotensin Converting Enzyme (ACE) Inhibition
Research on monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic acids has revealed their inhibitory activity against angiotensin-converting enzyme (ACE), making them potential candidates for treating hypertension and cardiovascular diseases. The exploration of their structure-activity relationships can lead to the development of novel ACE inhibitors with improved efficacy and selectivity (Turbanti et al., 1993).
Eigenschaften
IUPAC Name |
4-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(12-3-1-2-4-13(12)16(20)21)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGIMYHPKDGPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179543 |
Source


|
| Record name | cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid | |
CAS RN |
735275-71-5 |
Source


|
| Record name | cis-4-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001179543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














